Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

physicochemical profiling lipophilicity regioisomer differentiation

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1623060-27-4) is a heterocyclic building block comprising a fused imidazo[1,2‑a]pyridine core with a methyl ester substituent at the 7‑position. It belongs to the tetrahydroimidazo[1,2‑a]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to the presence of two ring‑junction nitrogen atoms capable of acting as hydrogen‑bond acceptors.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 1623060-27-4
Cat. No. B2791649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
CAS1623060-27-4
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCOC(=O)C1CCN2C=CN=C2C1
InChIInChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h3,5,7H,2,4,6H2,1H3
InChIKeyDDAIQFYELLGXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1623060-27-4): Core Physicochemical & Sourcing Profile for Procurement Decisions


Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (CAS 1623060-27-4) is a heterocyclic building block comprising a fused imidazo[1,2‑a]pyridine core with a methyl ester substituent at the 7‑position . It belongs to the tetrahydroimidazo[1,2‑a]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry due to the presence of two ring‑junction nitrogen atoms capable of acting as hydrogen‑bond acceptors . The compound is commercially supplied at purities ranging from 95 % to 98 % and is used exclusively as a research intermediate .

Why Generic Interchange with Positional Isomers of Methyl Tetrahydroimidazo[1,2-a]pyridine-carboxylate Fails for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate Procurement


Although all three regioisomeric methyl esters (5‑, 6‑, and 7‑carboxylate) share the identical molecular formula (C₉H₁₂N₂O₂) and molecular weight (180.20 g mol⁻¹), they differ fundamentally in the position of the ester substituent on the saturated pyridine ring. This positional variation alters the electronic distribution, lipophilicity (log P), and three‑dimensional shape of the molecule, which in turn can influence target binding, metabolic stability, and synthetic accessibility . Consequently, a procurement decision that treats these isomers as interchangeable risks introducing unrecognized variability into structure‑activity relationship (SAR) campaigns or scale‑up processes.

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate: Quantitative Differentiation Evidence vs. Closest Regioisomeric Analogs


Lipophilicity Divergence: Log P of 7‑Carboxylate Isomer vs. 5‑ and 6‑Carboxylate Regioisomers

The calculated partition coefficient (log P) of methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is 0.62 . This value is essentially identical to that of the 6‑carboxylate isomer (log P = 0.62) but markedly lower than that of the 5‑carboxylate isomer (log P = 0.93) , indicating that moving the ester from the 5‑ to the 7‑position reduces computed lipophilicity by approximately 0.3 log units.

physicochemical profiling lipophilicity regioisomer differentiation

Cost‑per‑Gram Advantage: 7‑Carboxylate Isomer vs. 6‑Carboxylate Isomer

At the time of analysis, methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate (95 % purity) was listed at approximately €700 per gram . In contrast, the 6‑carboxylate isomer (97 % purity) was priced at €740 per gram (€74 per 100 mg) , while the 5‑carboxylate isomer (98 % purity) was priced at approximately £1 040 per gram (£104 per 100 mg) . This positions the 7‑carboxylate isomer as the most cost‑effective option among the three regioisomers on a per‑gram basis.

procurement economics cost efficiency building block sourcing

Purity Tier Availability: 7‑Carboxylate Isomer Offers High‑Purity (98 %) Option

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is commercially available at 98 % purity from major suppliers such as ChemScene . The 6‑carboxylate isomer is typically offered at 95–97 % , and the 5‑carboxylate isomer at 98 % . The availability of a 98 % purity grade for the 7‑carboxylate isomer ensures minimal batch‑to‑batch variability for sensitive biological assays or as a precursor for subsequent derivatization steps.

quality control purity specification research intermediate

Biological Scaffold Differentiation: [1,2‑a] vs. [1,5‑a] Ring Fusion Directs Distinct Pharmacological Profiles

The imidazo[1,2‑a]pyridine scaffold found in the target compound is distinct from the imidazo[1,5‑a]pyridine scaffold that has been patented as a core structure for aromatase inhibitors (EP 0356673) [1]. While imidazo[1,5‑a]pyridine derivatives have been explored primarily for aromatase inhibition, the imidazo[1,2‑a]pyridine scaffold has yielded potent Nek2 kinase inhibitors with IC₅₀ values as low as 1 nM [2]. This divergence in biological annotation indicates that the selection of the [1,2‑a] ring fusion—as present in methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate—is a critical determinant of target engagement profile.

scaffold hopping kinase inhibition aromatase inhibition

Optimal Application Scenarios for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate Based on Verified Differentiation Data


Kinase‑Focused Medicinal Chemistry: Nek2 Inhibitor Lead Generation

The imidazo[1,2‑a]pyridine scaffold has demonstrated sub‑nanomolar potency against Nek2 kinase (IC₅₀ = 1 nM for optimized leads) [1]. Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate serves as a key intermediate for constructing focused libraries around this privileged kinase‑binding motif, enabling rapid SAR exploration at the 7‑position ester handle.

Regioisomer‑Controlled Physicochemical Optimization

With a calculated log P of 0.62 [1], the 7‑carboxylate isomer occupies a distinct lipophilicity space compared to the more lipophilic 5‑carboxylate isomer (log P = 0.93) . This makes it the preferred starting material for programs where lower log P is desired to improve aqueous solubility or reduce off‑target binding without introducing additional polar functionality.

Cost‑Sensitive Library Synthesis and Scale‑Up Feasibility Studies

At €700 g⁻¹, methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is the most economical of the three regioisomeric methyl esters [1], making it the first choice for budget‑constrained projects that require gram‑scale quantities for parallel synthesis or preliminary scale‑up evaluation.

High‑Purity Building Block for Sensitive Biochemical Assays

The 98 % purity grade available from suppliers such as ChemScene [1] ensures that methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate can be introduced directly into enzymatic or cell‑based assays with minimal interference from impurities, reducing the need for pre‑assay purification.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.